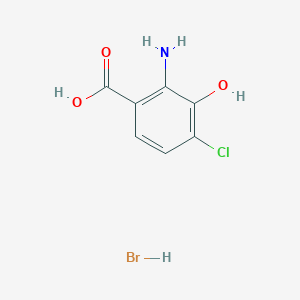

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

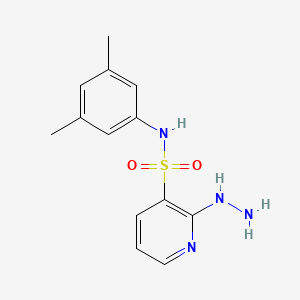

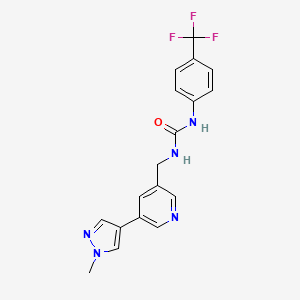

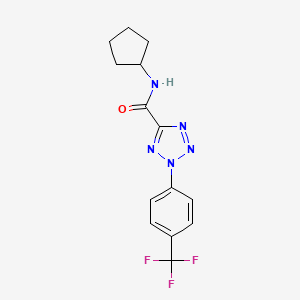

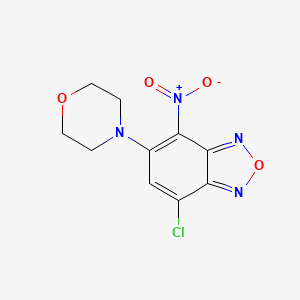

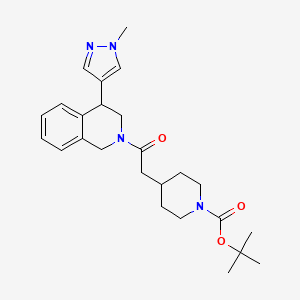

“2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide” is a chemical compound with the CAS Number: 2230807-81-3 . It has a molecular weight of 268.49 and its IUPAC name is 2-amino-4-chloro-3-hydroxybenzoic acid hydrobromide . This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO3.BrH/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10;/h1-2,10H,9H2, (H,11,12);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Applications De Recherche Scientifique

Material Science: Nonlinear Optical Properties

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide: has been studied for its nonlinear optical properties, which are crucial for the development of new optoelectronic devices . The compound’s ability to exhibit second-order hyperpolarizability makes it a candidate for enhancing the performance of nonlinear optical materials.

Organic Synthesis: Building Block

This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it a valuable reagent for constructing complex organic molecules .

Pharmaceutical Research: Drug Development

In pharmaceutical research, 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is used in the synthesis of potential drug candidates. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents .

Analytical Chemistry: Chromatography

Due to its unique chemical properties, this compound can be used in chromatographic methods to help in the separation and analysis of complex mixtures in analytical chemistry .

Chemical Education: Laboratory Synthesis

It can be employed in educational settings for laboratory synthesis exercises, demonstrating various chemical reactions and synthesis techniques to students .

Environmental Science: Pollutant Degradation

Research has explored the use of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in the degradation of environmental pollutants. Its chemical structure could potentially interact with and break down harmful substances .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is found in the bacterium Ralstonia metallidurans .

Mode of Action

The compound interacts with its target enzyme by catalyzing the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of 3-hydroxyanthranilate to quinolinate . Quinolinate is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The result of the compound’s action is the production of quinolinate, an important intermediate in the biosynthesis of NAD+ . This can have significant effects at the molecular and cellular levels, given the crucial role of NAD+ in various cellular processes.

Propriétés

IUPAC Name |

2-amino-4-chloro-3-hydroxybenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3.BrH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,10H,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWYROJWKWCLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Cl.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione](/img/structure/B2999828.png)

![4-{[Cyano(3-ethylphenyl)amino]methyl}-3-nitrobenzamide](/img/structure/B2999839.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999843.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)

![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)

![N-(2-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999847.png)